molecular formula C19H21BrClN3O B2803298 N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide CAS No. 797769-02-9

N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide

Cat. No.: B2803298
CAS No.: 797769-02-9
M. Wt: 422.75
InChI Key: KNKPFYZIUJFMPP-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine.

    Substitution reactions:

    Amidation: The final step involves the reaction of the substituted piperazine with 2-bromoaniline to form the ethanamide derivative.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce nitro groups if present.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)-2-(4-(2-chlorophenyl)piperazinyl)ethanamide
  • N-(2-Bromophenyl)-2-(4-(4-chlorophenyl)piperazinyl)ethanamide
  • N-(2-Bromophenyl)-2-(4-(3-chlorophenyl)piperazinyl)ethanamide

Uniqueness

N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is unique due to the specific substitution pattern on the piperazine ring and the presence of both bromine and chlorine atoms. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3O/c1-14-6-7-15(21)12-18(14)24-10-8-23(9-11-24)13-19(25)22-17-5-3-2-4-16(17)20/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKPFYZIUJFMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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